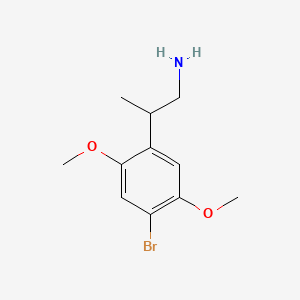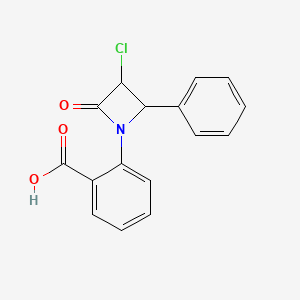
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine is a synthetic compound belonging to the class of phenethylaminesThis compound is structurally related to other well-known phenethylamines, such as 2C-B and mescaline .
Métodos De Preparación
The synthesis of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2,5-dimethoxybenzaldehyde, followed by a series of reactions to introduce the beta-methyl group and the ethanamine side chain . The reaction conditions often involve the use of strong acids or bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity and yield .
Análisis De Reacciones Químicas
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine involves its interaction with specific molecular targets in the brain. It acts as a partial agonist at serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and neuronal activity, resulting in its psychoactive effects. The compound’s effects on dopamine and other neurotransmitter systems have also been studied, providing insights into its potential therapeutic applications .
Comparación Con Compuestos Similares
4-Bromo-2,5-dimethoxy-beta-methylbenzeneethanamine is structurally and pharmacologically similar to other phenethylamines, such as:
2C-B (4-Bromo-2,5-dimethoxyphenethylamine): Known for its psychoactive properties and used recreationally.
Mescaline: A naturally occurring psychedelic compound found in certain cacti.
Brolamfetamine: Another synthetic phenethylamine with similar effects.
Compared to these compounds, this compound has unique properties that make it a valuable tool for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
52432-70-9 |
|---|---|
Fórmula molecular |
C11H16BrNO2 |
Peso molecular |
274.15 g/mol |
Nombre IUPAC |
2-(4-bromo-2,5-dimethoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C11H16BrNO2/c1-7(6-13)8-4-11(15-3)9(12)5-10(8)14-2/h4-5,7H,6,13H2,1-3H3 |
Clave InChI |
YJJFYOKEGOFNFA-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)C1=CC(=C(C=C1OC)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![(E)-3-(4'-bromo[1,1'-biphenyl]-4-yl)-3-(4-chlorophenyl)-N,N-dimethylallylamine hydrochloride](/img/structure/B12698470.png)


